![molecular formula C16H13F2N3O3 B7785480 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7785480.png)
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The difluoromethoxy group can be introduced through late-stage difluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy group, using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and difluoromethylation reagents for introducing the difluoromethoxy group. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Another significant application of this compound is in the treatment of inflammatory diseases. Its structural characteristics allow it to interact with specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may reduce inflammation markers in animal models .
Agrochemical Applications
The compound's unique structure also positions it as a potential agrochemical. Its ability to affect plant growth and pest resistance is under investigation. Compounds similar to this have been shown to enhance crop yield by improving resistance to pests and diseases .
Materials Science
In materials science, the compound serves as a versatile scaffold for synthesizing novel materials with desired properties. Its functional groups enable the modification of physical and chemical properties, making it suitable for applications in coatings and polymers .
Case Studies
- Anticancer Research :
- Inflammation Studies :
- Agrochemical Efficacy :
Mechanism of Action
The mechanism of action of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with similar compounds such as:
- 6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications. The presence of the difluoromethoxy group in this compound imparts unique properties that distinguish it from other related compounds.
Biological Activity
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its therapeutic implications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring and a pyrazolo[3,4-b]pyridine core. This configuration is believed to contribute significantly to its biological activity.
Property | Details |
---|---|
IUPAC Name | 6-(4-(difluoromethoxy)phenyl)-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
CAS Number | 1011396-74-9 |
Molecular Formula | C16H13F2N3O3 |
Molecular Weight | 335.29 g/mol |
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits notable antifungal and antibacterial activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Phosphodiesterase Inhibition
The compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory responses. PDE4 inhibitors are known to reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases .
The mechanism of action involves the interaction of the compound with specific molecular targets. The difluoromethoxy group enhances its hydrogen-bonding capabilities, improving binding affinity to target proteins involved in inflammatory pathways. This interaction may lead to the modulation of pro-inflammatory cytokines such as IL-4 and TNF-α .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar pyrazolo[3,4-b]pyridine derivatives:
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | PDE4 inhibition | 26.5 |
6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Antimicrobial | Not specified |
6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Anti-inflammatory | Not specified |
Case Study 1: Inhibition of Lung Inflammation
A study investigated the effects of this compound on allergen-induced lung inflammation in mice. The results demonstrated significant inhibition of inflammatory markers, suggesting its potential utility in treating respiratory conditions .
Case Study 2: Structure-Activity Relationships (SAR)
Research on SAR has revealed that modifications to the pyrazolo[3,4-b]pyridine core can enhance biological activity. For instance, derivatives with varied substituents exhibited different levels of PDE4 inhibition and antimicrobial properties .
Properties
IUPAC Name |
6-[4-(difluoromethoxy)phenyl]-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3/c1-2-21-14-12(8-19-21)11(15(22)23)7-13(20-14)9-3-5-10(6-4-9)24-16(17)18/h3-8,16H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZVCMPXMNMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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